molecular formula C7H3ClF2O4S B13527570 4-(Chlorosulfonyl)-2,6-difluorobenzoic acid

4-(Chlorosulfonyl)-2,6-difluorobenzoic acid

Cat. No.: B13527570
M. Wt: 256.61 g/mol
InChI Key: LPXACIJMLISYDG-UHFFFAOYSA-N
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Description

4-(Chlorosulfonyl)-2,6-difluorobenzoic acid is an organic compound with the molecular formula C7H3ClF2O4S. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by a chlorosulfonyl group. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chlorosulfonyl)-2,6-difluorobenzoic acid typically involves the chlorosulfonation of 2,6-difluorobenzoic acid. The reaction is carried out by treating 2,6-difluorobenzoic acid with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction proceeds as follows:

C7H3F2COOH+HSO3ClC7H3ClF2SO3H+H2OC7H3F2COOH + HSO3Cl \rightarrow C7H3ClF2SO3H + H2O C7H3F2COOH+HSO3Cl→C7H3ClF2SO3H+H2O

The product, this compound, is then purified through recrystallization or other suitable purification methods.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorosulfonation reactors where the reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to ensure high yield and purity of the product. The process may also involve continuous monitoring and automation to optimize the reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(Chlorosulfonyl)-2,6-difluorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of 2,6-difluorobenzoic acid and sulfuric acid.

    Reduction: The chlorosulfonyl group can be reduced to a sulfonic acid group using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Sodium borohydride

    Hydrolysis Conditions: Aqueous medium, often under acidic or basic conditions

Major Products Formed

    Sulfonamide Derivatives: Formed by reaction with amines

    Sulfonate Ester Derivatives: Formed by reaction with alcohols

    Sulfonothioate Derivatives: Formed by reaction with thiols

    2,6-Difluorobenzoic Acid: Formed by hydrolysis

Scientific Research Applications

4-(Chlorosulfonyl)-2,6-difluorobenzoic acid is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.

    Biology: In the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and antimicrobial properties.

    Industry: In the production of specialty chemicals, agrochemicals, and polymers.

Mechanism of Action

The mechanism of action of 4-(Chlorosulfonyl)-2,6-difluorobenzoic acid involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is utilized in various chemical transformations, where the compound acts as a sulfonating agent, transferring the sulfonyl group to nucleophilic substrates.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chlorosulfonyl)benzoic acid
  • 4-(Chlorosulfonyl)benzoxazolin-2-one
  • Chlorosulfonyl isocyanate

Uniqueness

4-(Chlorosulfonyl)-2,6-difluorobenzoic acid is unique due to the presence of both fluorine atoms and the chlorosulfonyl group on the benzoic acid ring. The fluorine atoms increase the compound’s stability and lipophilicity, while the chlorosulfonyl group provides high reactivity towards nucleophiles. This combination of properties makes it a valuable reagent in organic synthesis and industrial applications.

Properties

Molecular Formula

C7H3ClF2O4S

Molecular Weight

256.61 g/mol

IUPAC Name

4-chlorosulfonyl-2,6-difluorobenzoic acid

InChI

InChI=1S/C7H3ClF2O4S/c8-15(13,14)3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12)

InChI Key

LPXACIJMLISYDG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)O)F)S(=O)(=O)Cl

Origin of Product

United States

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